molecular formula C10H16N2 B1523174 N,N-dimethyl-3-[(methylamino)methyl]aniline CAS No. 1094641-61-8

N,N-dimethyl-3-[(methylamino)methyl]aniline

Cat. No.: B1523174
CAS No.: 1094641-61-8
M. Wt: 164.25 g/mol
InChI Key: VRVPFMKTWWAPFL-UHFFFAOYSA-N
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Description

N,N-dimethyl-3-[(methylamino)methyl]aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a dimethylamino group and a methylamino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-[(methylamino)methyl]aniline typically involves the reaction of 3-nitrobenzaldehyde with dimethylamine and formaldehyde under acidic conditions. The reaction proceeds through a series of steps including the formation of an imine intermediate, followed by reduction to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a continuous flow process. This involves the use of high-pressure reactors and catalysts to optimize the yield and purity of the compound. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-[(methylamino)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

N,N-dimethyl-3-[(methylamino)methyl]aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-[(methylamino)methyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved in its action include binding to active sites, altering enzyme conformation, and modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylaniline: Similar structure but lacks the methylamino group.

    N-methylaniline: Contains a single methyl group attached to the nitrogen atom.

    Aniline: The simplest aromatic amine, with no additional substituents on the nitrogen atom.

Uniqueness

N,N-dimethyl-3-[(methylamino)methyl]aniline is unique due to the presence of both dimethylamino and methylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its simpler analogs.

Properties

IUPAC Name

N,N-dimethyl-3-(methylaminomethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-11-8-9-5-4-6-10(7-9)12(2)3/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVPFMKTWWAPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094641-61-8
Record name N,N-dimethyl-3-[(methylamino)methyl]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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